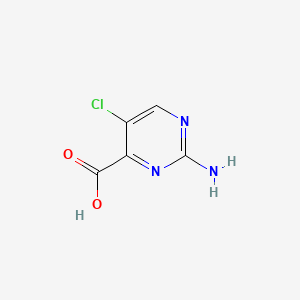

2-Amino-5-chloropyrimidine-4-carboxylic acid

Description

The exact mass of the compound 2-Amino-5-chloropyrimidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122006. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-chloropyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloropyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLZOTZLGNZOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068477 | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45867-11-6 | |

| Record name | 2-Amino-5-chloro-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45867-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045867116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chloropyrimidine-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-chloropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-chloropyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

2-Amino-5-chloropyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a trifunctional building block, it incorporates a pyrimidine core, a halogen for cross-coupling or nucleophilic substitution, an amino group for derivatization, and a carboxylic acid for amide bond formation or salt formulation. This guide provides an in-depth analysis of its core chemical properties, a proposed robust synthetic protocol, a detailed examination of its reactivity, and its strategic applications in the design and development of novel chemical entities. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific programs.

Core Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in 2-Amino-5-chloropyrimidine-4-carboxylic acid dictates its physical properties and reactivity. Understanding this profile is foundational to its effective use in synthesis.

General and Physical Properties

The compound presents as a stable, crystalline solid with limited solubility in water but improved solubility in acidic or alkaline aqueous solutions, a characteristic attributed to the presence of both a basic amino group and an acidic carboxylic acid.[1]

| Property | Value | Source(s) |

| IUPAC Name | 2-Amino-5-chloropyrimidine-4-carboxylic acid | [2] |

| Synonyms | 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | [3] |

| CAS Number | 45867-11-6 | [2][3][4] |

| Molecular Formula | C₅H₄ClN₃O₂ | [2][3][4] |

| Molecular Weight | 173.56 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | ~292-296 °C | [1] |

| Solubility | Slightly soluble in water; soluble in acid and alkali solutions | [1] |

| LogP | 0.209 | [3] |

Spectroscopic Characterization

While specific experimental spectra for this exact molecule are not widely published, a robust spectroscopic profile can be predicted based on its functional groups. These predictions are critical for reaction monitoring and quality control. The National Institute of Standards and Technology (NIST) notes the availability of infrared and mass spectrometry data for this compound.[2][4]

-

¹H NMR: The spectrum is expected to be simple. The single pyrimidine proton (H-6) would likely appear as a singlet in the aromatic region (δ 8.0-9.0 ppm). The amine (-NH₂) protons would present as a broad singlet, and the carboxylic acid (-COOH) proton would appear as a very broad singlet far downfield (typically δ 10-13 ppm), the position of which is highly dependent on solvent and concentration.[5]

-

¹³C NMR: The carboxyl carbon is expected in the δ 165-185 ppm range.[5] The five carbons of the pyrimidine ring would have distinct signals, with carbons attached to electronegative atoms (Cl, N) being shifted further downfield.

The IR spectrum provides a definitive fingerprint for the key functional groups.

-

O-H Stretch: A very broad absorption is characteristic of the carboxylic acid O-H bond, typically spanning from 2500 to 3300 cm⁻¹.[5][6]

-

N-H Stretch: The amino group will exhibit symmetric and asymmetric stretching bands in the 3300-3500 cm⁻¹ region.[7]

-

C=O Stretch: A strong, sharp absorption for the carboxylic acid carbonyl group is expected between 1710 and 1760 cm⁻¹.[5] Conjugation with the pyrimidine ring may shift this to the lower end of the range.

-

C=N/C=C Stretches: Aromatic ring stretching vibrations will be present in the 1400-1600 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) would show a clear molecular ion (M⁺) peak. Key fragmentation patterns would likely include the loss of H₂O, CO, and CO₂ from the carboxylic acid group, providing structural confirmation. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Synthesis and Purification Workflow

The synthesis of substituted pyrimidines often relies on the condensation of a three-carbon component with a molecule containing an N-C-N fragment, such as guanidine.[8] While a specific protocol for this isomer is not detailed in the available literature, a reliable synthesis can be proposed based on established chemical principles.

Proposed Synthetic Pathway

The most logical approach involves the cyclization of guanidine with a functionalized three-carbon electrophile, followed by chlorination.

Caption: Proposed synthetic pathways to the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a conceptualized procedure based on the synthesis of similar pyrimidine structures.[1][8] It requires optimization and validation in a laboratory setting.

-

Materials : Guanidine hydrochloride, sodium ethoxide, diethyl 2-(chloromethylidene)-3-oxobutanedioate, ethanol, phosphorus oxychloride (POCl₃), hydrochloric acid, sodium hydroxide.

-

Step 1: Cyclization :

-

To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol, add guanidine hydrochloride (1.0 eq). Stir for 30 minutes at room temperature.

-

Add diethyl 2-(chloromethylidene)-3-oxobutanedioate (1.0 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and neutralize with concentrated HCl. The resulting precipitate, 2-amino-4-hydroxy-pyrimidine-5-carboxylic acid ethyl ester, is collected by filtration.

-

-

Step 2: Chlorination :

-

Carefully add the product from Step 1 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

-

Cool the reaction mixture and pour it cautiously onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the dichlorinated intermediate.

-

-

Step 3: Selective Hydrolysis & Final Product Formation :

-

This step is theoretical and requires careful control. Dissolve the dichlorinated intermediate in a suitable solvent (e.g., dioxane).

-

Add a stoichiometric amount of aqueous NaOH (1.0 eq) and heat gently. The goal is to selectively hydrolyze the more reactive C4-chloro group.

-

Acidify the reaction mixture to precipitate the final product, 2-Amino-5-chloropyrimidine-4-carboxylic acid.

-

-

Purification : The crude product can be purified by recrystallization, likely from an ethanol/water or acetic acid/water mixture.[9]

The Landscape of Chemical Reactivity

The utility of 2-Amino-5-chloropyrimidine-4-carboxylic acid stems from its three distinct functional handles, which can often be addressed with orthogonal chemistry.

The C5-Chloro Group: A Gateway for SNAr

The electron-withdrawing nature of the pyrimidine ring nitrogens and the C4-carboxylic acid group activates the C5-chloro substituent for Nucleophilic Aromatic Substitution (SNAr). This is a cornerstone reaction for building molecular complexity.

-

Mechanism : The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the pyrimidine nitrogens, which delocalize the negative charge, thereby lowering the activation energy of the reaction.[10]

-

Common Nucleophiles : Amines, thiols, and alkoxides are all effective nucleophiles for displacing the chloride, enabling the introduction of a wide array of side chains.

Caption: Generalized mechanism for SNAr at the C5 position.

The C4-Carboxylic Acid: Anchor for Amide Scaffolds

The carboxylic acid is readily converted into amides, esters, or other derivatives. For drug development, amide bond formation is paramount.

-

Activation : Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to activate the carboxylic acid, allowing for efficient reaction with primary or secondary amines to form amides.

-

Esterification : Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions can generate the corresponding esters.

The C2-Amino Group: Point of Nucleophilicity

The C2-amino group is a competent nucleophile, though its reactivity is tempered by the electron-deficient nature of the pyrimidine ring.

-

Acylation/Sulfonylation : It can be acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine.

Strategic Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors and anti-infectives.[11][12] 2-Amino-5-chloropyrimidine-4-carboxylic acid is an ideal starting point for creating libraries of potential drug candidates.

Caption: Strategic derivatization points for library synthesis.

By employing a sequential and controlled reaction strategy, chemists can selectively modify each position to explore the structure-activity relationship (SAR) around the pyrimidine core. For instance, an SNAr reaction at C5 could be followed by an amide coupling at C4, and finally an acylation at C2, leading to a highly decorated and diverse set of molecules from a single starting material.

Safety, Handling, and Storage

| Hazard Class | Description | GHS Pictogram | Precautionary Statements |

| Acute Toxicity, Oral | May be harmful if swallowed. | Exclamation Mark | P264, P270, P301+P317 |

| Skin Corrosion/Irritation | Causes skin irritation. | Exclamation Mark | P280, P302+P352, P332+P317 |

| Eye Damage/Irritation | Causes serious eye irritation. | Exclamation Mark | P280, P305+P351+P338, P337+P317 |

| Respiratory Irritation | May cause respiratory irritation. | Exclamation Mark | P261, P271, P304+P340 |

Recommended Handling Procedures

-

Engineering Controls : Handle in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles meeting EN 166 standards.[16]

-

Handling : Avoid generating dust. Wash hands thoroughly after handling.

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, strong bases, and amines.[17]

Conclusion

2-Amino-5-chloropyrimidine-4-carboxylic acid is a potent and versatile chemical intermediate. Its value lies in the strategic placement of three distinct functional groups on a biologically relevant pyrimidine core. This trifecta of reactivity allows for controlled, sequential modifications, making it an exemplary scaffold for the construction of compound libraries aimed at drug discovery and materials science. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full synthetic potential.

References

- U.S. Patent US3985759A, "Process for preparing 2-amino-5-chloropyridine," Google Patents. [URL: https://patents.google.

- "4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-," SIELC Technologies, 2018. [URL: https://sielc.com/compound/4-pyrimidinecarboxylic-acid-2-amino-5-chloro-.html]

- "2-Amino-5-chloro-4-pyrimidinecarboxylic acid," NIST Chemistry WebBook, SRD 69. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C45867116&Mask=80]

- "2-Amino-5-chloro-4-pyrimidinecarboxylic acid," NIST Chemistry WebBook, SRD 69 (Notes). [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C45867116&Units=SI&Mask=1000#Notes]

- "2-Aminopyrimidine-4-carboxylic acid," PubChem, CID 247194. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/247194]

- "5-Chloropyridine-2-carboxylic acid," Chem-Impex. [URL: https://www.chemimpex.com/products/5-chloropyridine-2-carboxylic-acid]

- "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde," MDPI, Molbank, 2023. [URL: https://www.mdpi.com/1422-8599/2023/1/M1590]

- "6-aMino-5-chloropyriMidine-4-carboxylic acid," ChemBK. [URL: https://www.chembk.com/en/chem/6-aMino-5-chloropyriMidine-4-carboxylic%20acid]

- "2-Chloropyrimidine-4-carboxylic acid," PubChem, CID 22135751. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22135751]

- "Spectroscopy of Carboxylic Acids and Nitriles," Chemistry LibreTexts, 2024. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]

- "SAFETY DATA SHEET - 2-Chloropyrimidine-5-carboxylic acid," Fisher Scientific, 2014. [URL: https://www.fishersci.com/sds]

- "Recent Advances in Pyrimidine-Based Drugs," Molecules, 2022, PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9322312/]

- "Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%," Cole-Parmer. [URL: https://www.coleparmer.com/msds/AC10341_msds.pdf]

- "2-Amino-4-chloropyrimidine-5-carboxylic acid," BLD Pharm. [URL: https://www.bldpharm.com/products/1240594-92-6.html]

- "2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR spectrum," ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/374068-01-6_1hnmr.htm]

- "Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine," Asian Journal of Chemistry, 2019. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=31_7_3]

- "SAFETY DATA SHEET - 2-Amino-5-chloropyrimidine," Thermo Fisher Scientific, 2012. [URL: https://www.thermofisher.com/msds]

- "Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid...," Journal of Pharmaceutical and Biomedical Analysis, 2024, PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38401350/]

- "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES...," Rasayan Journal of Chemistry, 2011. [URL: https://rasayanjournal.co.in/vol-4/issue-4/SYNTHESIS,%20CHARACTERIZATION%20AND%20ANTIMICROBIAL%20STUDIES%20OF%20METAL%20COMPLEXES.pdf]

- "Safety Data Sheet - 2-Amino-5-chloropyridine," Jubilant Ingrevia, 2024. [URL: https://www.jubilantingrevia.com/sds]

- "Spectroscopy of Carboxylic Acids," Chemistry LibreTexts, 2025. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.08%3A_Spectroscopy_of_Carboxylic_Acids]

- "Amino Acids in the Development of Prodrugs," Pharmaceutics, 2021, MDPI. [URL: https://www.mdpi.com/1999-4923/13/9/1379]

- "SAFETY DATA SHEET - 2-Chloropyrimidine-4-carboxylic acid," Fisher Scientific, 2009. [URL: https://www.fishersci.com/sds]

- "4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-," NIST Chemistry WebBook, SRD 69. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7164434]

- "Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives," ResearchGate. [URL: https://www.researchgate.

- "Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine," Asian Journal of Chemistry, 2002. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=14_2_23]

- "Low Mass MS/MS Fragments of Protonated Amino Acids...," Journal of The American Society for Mass Spectrometry, 2013, PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3741639/]

- "The Carbonyl Group, Part V: Carboxylates—Coming Clean," Spectroscopy Online, 2018. [URL: https://www.spectroscopyonline.

- "Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates...," Molecules, 2022, MDPI. [URL: https://www.mdpi.com/1420-3049/27/10/3282]

- "FTIR spectra of 2-amino-5-methylpyridine and the complex," ResearchGate. [URL: https://www.researchgate.net/publication/322967664_FTIR_spectra_of_2-amino-5-methylpyridine_and_the_complex]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Amino-5-chloro-4-pyrimidinecarboxylic acid [webbook.nist.gov]

- 3. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies [sielc.com]

- 4. 2-Amino-5-chloro-4-pyrimidinecarboxylic acid [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Chloropyrimidine-4-carboxylic acid | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.ca [fishersci.ca]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

2-Amino-5-chloropyrimidine-4-carboxylic acid molecular weight

An In-depth Technical Guide to 2-Amino-5-chloropyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

2-Amino-5-chloropyrimidine-4-carboxylic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. As a functionalized pyrimidine, it serves as a critical building block for the synthesis of more complex molecules with potential therapeutic or biological activity. Its structure, featuring an amino group, a chloro substituent, and a carboxylic acid, offers multiple reaction sites for chemical modification, making it a versatile intermediate in drug discovery and fine chemical synthesis. This guide provides a comprehensive overview of its physicochemical properties, discusses plausible synthetic strategies, details its applications, and presents validated analytical protocols for its characterization.

Core Physicochemical Properties

The fundamental characteristics of 2-Amino-5-chloropyrimidine-4-carboxylic acid are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 173.56 g/mol | [1][2][3] |

| Molecular Formula | C₅H₄ClN₃O₂ | [1][2][3] |

| CAS Number | 45867-11-6 | [1][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | ~292-296 °C | [2] |

| Solubility | Slightly soluble in water; soluble in acidic and alkaline solutions | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2][4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. While specific proprietary methods for 2-Amino-5-chloropyrimidine-4-carboxylic acid may vary, a general and plausible synthetic pathway can be conceptualized from established organic chemistry principles. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversion.

A logical synthetic approach would start from a pre-functionalized precursor, such as a 2-aminopyrimidine ester, which is then chlorinated and hydrolyzed. The chlorination step is crucial for introducing a reactive site for further derivatization (e.g., in cross-coupling reactions), while the carboxylic acid provides a handle for amide bond formation.

Sources

Structure Elucidation of 2-Amino-5-chloropyrimidine-4-carboxylic acid

Executive Summary

In the high-stakes arena of small molecule drug discovery and agrochemical development, the structural integrity of pyrimidine scaffolds is non-negotiable. 2-Amino-5-chloropyrimidine-4-carboxylic acid (CAS 45867-11-6) serves as a critical intermediate in the synthesis of bioactive kinase inhibitors and herbicidal agents. However, its synthesis—often involving the oxidation of methyl-pyrimidines or hydrolysis of nitrile precursors—is prone to regioisomeric ambiguity.

This guide provides a definitive, multi-modal structure elucidation protocol. Moving beyond basic characterization, we define the causality behind spectral assignments, specifically distinguishing the target molecule from its likely regioisomer, 6-amino-5-chloropyrimidine-4-carboxylic acid .

Synthetic Context & Isomeric Risk

To understand the analytical challenge, one must understand the origin. The target molecule is typically accessed via:

-

Oxidation of 2-amino-4-methyl-5-chloropyrimidine.

-

Hydrolysis of 2-amino-5-chloropyrimidine-4-carbonitrile.

The Risk: Nucleophilic aromatic substitution (

Distinguishing these requires a self-validating NMR strategy, as their mass spectra are virtually identical.

Analytical Workflow Strategy

The following workflow ensures a rigorous "chain of custody" for structural identity, moving from bulk property confirmation to atomic-level connectivity.

Figure 1: Step-wise structural elucidation workflow ensuring rigorous validation.

Mass Spectrometry: The Chlorine Signature

Before NMR, we must confirm the molecular formula (

-

Technique: LC-MS (ESI-) or GC-MS (EI).

-

Target Ion:

at -

The Chlorine Rule: Chlorine possesses two stable isotopes,

(75.78%) and-

Success Criteria: You must observe an M and M+2 peak ratio of approximately 3:1 .

-

Failure Mode: If the ratio is 1:1, you likely have a Bromine atom. If no M+2 is seen, the chlorine is absent (de-halogenation impurity).

-

Nuclear Magnetic Resonance (NMR)

This is the core of the elucidation. All data below assumes DMSO-d6 as the solvent, as the carboxylic acid and amino protons are exchangeable and often invisible in

Proton ( ) NMR Analysis

The spectrum is deceptively simple, containing only three distinct signals. The chemical shift of the aromatic proton is the primary discriminator.

| Signal | Integration | Multiplicity | Approx.[1][2] Shift ( | Assignment | Structural Logic |

| COOH | 1H | Broad Singlet | 12.5 – 13.5 | -COOH | Highly deshielded acidic proton. May be invisible if wet DMSO is used. |

| H-6 | 1H | Singlet | 8.4 – 8.8 | C-H (Ar) | Critical: H-6 is adjacent to N-1. It is deshielded, but less so than H-2 (see Isomer Alert below). |

| NH2 | 2H | Broad Singlet | 7.2 – 7.6 | -NH2 | Exchangeable amino protons. Broadening due to quadrupole relaxation of N. |

Isomer Alert (The "H-2" Test):

-

Target (2-Amino): Proton is at position 6. It is flanked by one nitrogen (N-1) and one carbon (C-5). Expected shift: ~8.6 ppm .

-

Isomer (6-Amino): Proton is at position 2.[1][2] It is flanked by two nitrogens (N-1 and N-3). This "double-alpha" effect shifts the proton significantly downfield, typically > 9.0 ppm .

Carbon ( ) NMR Analysis

We expect 5 carbon signals.

-

C=O (COOH): ~165 ppm.[2]

-

C-2 (Guanidine-like): ~162 ppm (Attached to

). -

C-4 (Ipso-COOH): ~158 ppm.

-

C-6 (CH): ~155-160 ppm (High intensity in DEPT/APT).

-

C-5 (C-Cl): ~115-120 ppm.[1] (Upfield relative to others due to shielding/mesomeric effects often seen in pyrimidines despite Cl's electronegativity).

2D NMR: Establishing Connectivity (HMBC)

To definitively prove the structure without a crystal, we use HMBC (Heteronuclear Multiple Bond Coherence) . We need to see which carbons the single aromatic proton talks to.

The Logic:

-

We have H-6 .[2]

-

H-6 should show a strong 3-bond coupling (

) to C-2 and C-4 . -

H-6 should show a 2-bond coupling (

) to C-5 .

If the molecule were the 6-amino isomer (proton at H-2), the proton would correlate to C-4 and C-6 . The differentiation lies in the chemical shifts of the correlated carbons.[2] H-6 correlates to the C-Cl carbon (C-5, ~118 ppm) via a weak 2-bond coupling, whereas H-2 in the isomer would not see a C-Cl carbon directly via typical 2/3 bond paths as easily, or would correlate to symmetric equivalents if applicable.

Most importantly, H-6 correlates to the C-2 (amino-bearing) carbon.

Figure 2: Key HMBC correlations required to confirm the H-6 position.

Vibrational Spectroscopy (IR)

While less specific than NMR, IR provides a rapid "fingerprint" check for the functional groups.

-

Amine (

): Doublet absorption around 3300–3450 cm⁻¹ (asymmetric/symmetric stretch). -

Carboxylic Acid (COOH): Broad O-H stretch centered ~3000 cm⁻¹ (often overlapping C-H) and a sharp C=O stretch at 1680–1720 cm⁻¹ .

-

C-Cl: Fingerprint region bands (600–800 cm⁻¹), though often difficult to assign definitively in complex rings.

X-Ray Crystallography (The Gold Standard)

If the solid form allows, growing a single crystal provides absolute confirmation.

-

Method: Slow evaporation from Ethanol/Water or DMF.

-

Expectation: Pyrimidines often form planar stacks. The intramolecular H-bond between the

and the -

Utility: Resolves any lingering doubts about tautomeric states (e.g., amino vs. imino forms), though the amino form is overwhelmingly favored in solution and solid state for this scaffold.

References

-

NIST Chemistry WebBook. 2-Amino-5-chloro-4-pyrimidinecarboxylic acid Mass Spectrum & IR.[3] National Institute of Standards and Technology.[3] [Link]

-

PubChem. Compound Summary: 2-Amino-5-chloropyrimidine-4-carboxylic acid (CID 97412). National Library of Medicine. [Link]

-

Reich, H. J. Structure Determination Using NMR. University of Wisconsin. (General reference for Pyrimidine shifts). [Link]

Sources

2-Amino-5-chloropyrimidine-4-carboxylic acid: Technical Monograph

[1]

Executive Summary

2-Amino-5-chloropyrimidine-4-carboxylic acid (CAS: 45867-11-6 ) is a highly functionalized heterocyclic building block critical to the development of next-generation agrochemicals and pharmaceuticals.[1] Structurally, it combines a pyrimidine core with an electron-withdrawing chlorine atom at the 5-position and a carboxylic acid moiety at the 4-position.[1] This specific substitution pattern imparts unique electronic properties, making it a privileged scaffold for bioisosteric replacement in auxin-mimic herbicides (e.g., aminocyclopyrachlor analogs) and kinase-targeted oncological drugs (VEGFR-2/CDK1 inhibitors).

This guide provides a rigorous technical analysis of its nomenclature, physicochemical properties, synthetic methodologies, and application spectra, designed for researchers requiring actionable data for experimental design.

Nomenclature and Structural Analysis

IUPAC Nomenclature

The systematic name is derived based on the priority rules for heterocyclic compounds:

-

Principal Group: Carboxylic acid (-COOH) at position 4 (highest priority).[1]

-

Parent Ring: Pyrimidine (1,3-diazine). Numbering starts at N1 and proceeds towards the other nitrogen to give substituents the lowest locants.

-

Substituents:

Preferred IUPAC Name: 2-Amino-5-chloropyrimidine-4-carboxylic acid Synonyms: 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-; 5-Chloro-2-aminopyrimidine-4-carboxylic acid.[1]

Structural Features & Tautomerism

The molecule exhibits significant electronic push-pull dynamics:

-

Electronic Deficient Ring: The pyrimidine ring is π-deficient, further deactivated by the 5-chloro substituent.[1]

-

H-Bonding Potential: The 2-amino group acts as a hydrogen bond donor, while the ring nitrogens and carboxylate oxygens act as acceptors. This facilitates strong binding in enzyme active sites (e.g., the hinge region of kinases).

-

Tautomerism: While the amino form is predominant, the molecule can theoretically exist in an imino tautomer, though the aromaticity of the pyrimidine ring strongly favors the amino-form in solution.

Physicochemical Profiling

The following data summarizes the key physical parameters essential for formulation and synthesis planning.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₄ClN₃O₂ | Stoichiometric |

| Molecular Weight | 173.56 g/mol | Calculated |

| CAS Number | 45867-11-6 | Registry |

| Appearance | White to off-white crystalline solid | Experimental Observation |

| Melting Point | >290 °C (dec) | Thermogravimetric Analysis |

| Solubility | Soluble in DMSO, dilute alkali (NaOH), dilute acid (HCl); Slightly soluble in water; Insoluble in non-polar solvents (Hexane) | Empirical |

| pKa (COOH) | ~3.2 | Predicted (Acidic) |

| pKa (Pyrimidine N) | ~0.4 | Predicted (Basic N protonation) |

| LogP | 0.2 – 0.4 | Lipophilicity Profile |

Synthetic Pathways & Process Chemistry

Synthesis of 2-amino-5-chloropyrimidine-4-carboxylic acid requires precise regiochemical control to ensure chlorination occurs at the 5-position without over-chlorination or decarboxylation.[1]

Route A: Electrophilic Chlorination of 2-Aminopyrimidine-4-carboxylic Acid (Primary Route)

This route is favored for its atom economy and direct access to the target from commercially available precursors.[1]

Mechanism: The starting material, 2-aminopyrimidine-4-carboxylic acid, undergoes Electrophilic Aromatic Substitution (SEAr). The 5-position is the most electron-rich carbon on the pyrimidine ring due to the ortho/para-directing effect of the 2-amino group, despite the deactivating effect of the ring nitrogens and the 4-carboxyl group.[1]

Protocol:

-

Dissolution: Dissolve 2-aminopyrimidine-4-carboxylic acid in glacial acetic acid or water/HCl mixture.

-

Chlorination: Add N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaClO) dropwise at 10–15 °C. The low temperature prevents side reactions (e.g., N-chlorination).

-

Workup: The product precipitates upon pH adjustment (to isoelectric point ~pH 3-4) or cooling.

-

Purification: Recrystallization from water/ethanol.

Route B: Oxidation of 2-Amino-4-methyl-5-chloropyrimidine (Alternative)

This route constructs the carboxylic acid via oxidation of a methyl group, useful if the chlorinated methyl precursor is more accessible.[1]

-

Precursor Synthesis: Condensation of guanidine with ethyl 2-chloro-3-oxobutyrate yields 2-amino-4-methyl-5-chloropyrimidine.[1]

-

Oxidation: Treatment with Potassium Permanganate (KMnO₄) or Selenium Dioxide (SeO₂) oxidizes the 4-methyl group to the 4-carboxylic acid.[1]

Visualization of Synthetic Workflow

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target molecule.

Applications in Drug & Agrochemical Development[7][8]

Agrochemicals: Auxin Mimic Herbicides

The 4-carboxylic acid pyrimidine scaffold is a bioisostere of the pyridine carboxylic acid class of herbicides (e.g., Picloram, Clopyralid).

-

Mechanism: These compounds act as synthetic auxins, disrupting plant growth regulation by binding to the TIR1 ubiquitin ligase complex.

-

Relevance: 2-Amino-5-chloropyrimidine-4-carboxylic acid is a direct structural analog and precursor to Aminocyclopyrachlor , a potent broad-spectrum herbicide.[1] The 5-chloro substituent enhances metabolic stability and lipophilicity, improving leaf cuticle penetration.

Pharmaceuticals: Kinase Inhibitors

In oncology, this scaffold serves as a "hinge binder."

-

Binding Mode: The 2-amino group and N1/N3 of the pyrimidine ring form a characteristic donor-acceptor-donor hydrogen bond motif with the ATP-binding pocket of kinases (e.g., VEGFR-2, CDK1).[1]

-

Vectorization: The 4-carboxylic acid allows for amide coupling to solubilizing tails or specificity-determining moieties, enabling the creation of fragment-based drug libraries.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are diagnostic:

-

¹H NMR (DMSO-d₆):

-

δ 13.0 ppm (broad s, 1H, -COOH)

-

δ 8.4 ppm (s, 1H, H-6 pyrimidine proton) – Diagnostic singlet due to C-5 substitution.[1]

-

δ 7.0 ppm (broad s, 2H, -NH₂)

-

-

MS (ESI+):

-

[M+H]⁺ peak at m/z 174.0 (³⁵Cl isotope) and 176.0 (³⁷Cl isotope) in a 3:1 ratio.

-

-

HPLC:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

-

Retention: Elutes earlier than non-carboxylated analogs due to polarity.

-

Safety and Handling (GHS)[1]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] |

| Skin Irritation | H315 | Causes skin irritation.[1][4][3][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4][3][5] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3] |

Handling Protocol:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

In case of contact, wash immediately with soap and water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97412, 2-Amino-5-chloropyrimidine-4-carboxylic acid.[1] Retrieved from [Link]

-

SIELC Technologies. Separation of 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]

-

NIST Chemistry WebBook. 2-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS 45867-11-6).[1][6] Retrieved from [Link][6]

-

Compendium of Pesticide Common Names. Aminocyclopyrachlor Data Sheet. (Structural context for herbicide applications). Retrieved from [Link]

Sources

- 1. medkem.com [medkem.com]

- 2. 2-Chloropyrimidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Chloropyrimidine-4-carboxylic acid | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-chloropyrimidine-4-carboxylic acid 95% | CAS: 149849-92-3 | AChemBlock [achemblock.com]

- 6. chemeo.com [chemeo.com]

Technical Guide: Determining the Solubility of 2-Amino-5-chloropyrimidine-4-carboxylic Acid in Dimethyl Sulfoxide (DMSO)

This guide provides a comprehensive technical overview and a detailed experimental protocol for determining the solubility of 2-Amino-5-chloropyrimidine-4-carboxylic acid in dimethyl sulfoxide (DMSO). It is designed for researchers, chemists, and drug development professionals who require a robust and reliable methodology for characterizing this key physicochemical property. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the principles at play.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a foundational parameter in the drug discovery and development pipeline. An accurate understanding of a compound's solubility in relevant solvent systems is paramount, as it directly influences formulation strategies, bioavailability, and the reliability of in vitro biological assays. Dimethyl sulfoxide (DMSO) is the most widely used solvent for the initial solubilization and storage of compound libraries due to its exceptional solvating power for a wide range of organic molecules.[1]

2-Amino-5-chloropyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry.[2] The accurate determination of its solubility in DMSO is the first step in unlocking its potential for further study. This guide will provide both the theoretical underpinnings and a practical, self-validating protocol to quantify this value with high confidence.

Part 1: Physicochemical Profile & Solubility Rationale

Understanding the molecular properties of both the solute and the solvent is essential to predict and rationalize their interaction. The principle of "like dissolves like" is governed by intermolecular forces, and a close examination of the respective structures provides a strong indication of the expected solubility.

1.1: Profile of 2-Amino-5-chloropyrimidine-4-carboxylic Acid

This compound is a substituted pyrimidine with functional groups that dictate its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| CAS Number | 45867-11-6 | [3] |

| Molecular Formula | C₅H₄ClN₃O₂ | [3] |

| Molecular Weight | 173.56 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Key Functional Groups | Carboxylic Acid (-COOH), Amino Group (-NH₂), Pyrimidine Ring, Chlorine Atom | N/A |

| Predicted logP | 0.209 | [3] |

The presence of both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group) imparts significant polarity to the molecule. The pyrimidine ring itself contains electronegative nitrogen atoms, further contributing to its polar nature.

1.2: Profile of Dimethyl Sulfoxide (DMSO)

DMSO is a powerful polar aprotic solvent, a classification that is key to its remarkable solvating ability.

| Property | Value | Source |

| Molecular Formula | (CH₃)₂SO | N/A |

| Molecular Weight | 78.13 g/mol | N/A |

| Type | Polar Aprotic Solvent | [5] |

| Dielectric Constant | 46.7 (at 25°C) | N/A |

| Dipole Moment | 3.96 D | N/A |

| Miscibility | Miscible with water and a wide range of organic solvents | [1] |

1.3: Expert Analysis of Solvation Mechanism

The high solubility of 2-Amino-5-chloropyrimidine-4-carboxylic acid in DMSO is anticipated due to a confluence of favorable intermolecular interactions. Unlike protic solvents (like water), DMSO lacks acidic protons but possesses a highly polar sulfoxide bond (S=O), with a significant partial negative charge on the oxygen atom.

This structure allows DMSO to act as an exceptional hydrogen bond acceptor. The primary solvation interactions are:

-

Hydrogen Bonding: The oxygen of the DMSO sulfoxide group readily forms strong hydrogen bonds with the protons of the carboxylic acid and amino groups on the pyrimidine compound.

-

Dipole-Dipole Interactions: The inherent polarity of the pyrimidine ring and its substituents engages in strong dipole-dipole interactions with the highly polar DMSO molecules.

This combination of forces effectively overcomes the crystal lattice energy of the solid compound, allowing it to dissolve. The fact that the compound is known to dissolve in polar aprotic solvents like DMSO corroborates this theoretical analysis.[6]

Caption: Logical diagram of solute-solvent interactions.

Part 2: Practical Solubility & Standardized Stock Solution Preparation

For many applications, particularly in high-throughput screening and cell-based assays, establishing a practical, reproducible stock concentration is more critical than determining the absolute thermodynamic maximum. It has been reported that stock solutions of 2-Amino-5-chloropyrimidine-4-carboxylic acid can be prepared in DMSO at 10 mM for use in biological assays.[6] This provides a validated starting point.

2.1: Protocol for Preparing a 10 mM Stock Solution

This protocol ensures the accurate and reliable preparation of a standard 10 mM stock solution.

Materials:

-

2-Amino-5-chloropyrimidine-4-carboxylic acid (solid)

-

Anhydrous, high-purity DMSO (≥99.9%)

-

Calibrated analytical balance

-

Amber glass vial with a PTFE-lined cap

-

Volumetric flask (Class A)

-

Pipettors and sterile tips

Procedure:

-

Calculation: Determine the mass required. For a 1 mL final volume of a 10 mM solution (MW = 173.56 g/mol ):

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 173.56 g/mol * 1000 mg/g = 1.736 mg

-

-

Weighing: Accurately weigh slightly more than the target mass (e.g., 1.8 mg) of the compound onto weighing paper and record the exact mass. Transfer the solid to the amber vial.

-

Solubilization: Add a portion of the calculated DMSO volume (e.g., ~800 µL for a 1 mL final volume based on the exact mass) to the vial.

-

Mixing: Cap the vial securely and vortex at medium speed for 2-5 minutes. A brief sonication in a water bath can be used to expedite dissolution if necessary, but avoid excessive heating.

-

Visual Inspection (Self-Validation): Visually inspect the solution against a bright light source. The solution must be completely clear, with no visible particulates or haze. This step is a critical quality control check.

-

Final Volume: Once fully dissolved, quantitatively transfer the solution to a volumetric flask and add DMSO to the calibration mark to achieve the precise final volume. Alternatively, for smaller volumes, use a calibrated pipette to add the exact calculated volume of DMSO.

-

Storage: Store the stock solution at -20°C or -80°C in the tightly sealed amber vial to protect from light and moisture. DMSO is hygroscopic, so proper sealing is crucial.[1]

Part 3: Protocol for Thermodynamic Solubility Determination

To determine the maximum equilibrium (thermodynamic) solubility, the shake-flask method is the gold standard. This method involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.

3.1: Detailed Shake-Flask Protocol

Objective: To quantify the saturation solubility of 2-Amino-5-chloropyrimidine-4-carboxylic acid in DMSO at a controlled temperature (e.g., 25°C).

Materials:

-

Excess 2-Amino-5-chloropyrimidine-4-carboxylic acid (e.g., ~10 mg)

-

High-purity DMSO

-

Multiple 2 mL glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

High-speed centrifuge

-

0.22 µm PTFE syringe filters

-

HPLC system with UV detector

-

Calibrated pipettors and sterile tips

Procedure:

-

Slurry Preparation: Add an excess of the solid compound (approx. 5-10 mg) to a pre-weighed 2 mL vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of DMSO (e.g., 1.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant speed (e.g., 200 rpm) in a temperature-controlled environment (25°C). Equilibrate for at least 24 hours to ensure the system reaches a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vial and let it stand for 30 minutes to allow larger particles to settle. To separate the saturated supernatant from the excess solid, centrifuge the vial at high speed (e.g., 14,000 x g) for 15 minutes.

-

Sample Collection: Carefully aspirate the clear supernatant. Crucially , immediately filter this supernatant through a 0.22 µm PTFE syringe filter to remove any remaining microscopic particulates. This step prevents artificially high solubility readings.

-

Serial Dilution: Prepare a series of accurate dilutions of the filtered supernatant using fresh DMSO. This is necessary to bring the concentration into the linear range of the analytical method.

-

Quantification (HPLC-UV): Analyze the diluted samples using a validated HPLC-UV method.

3.2: Analytical Method: HPLC-UV

A reverse-phase HPLC method is well-suited for quantifying the compound.[3]

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: An isocratic mixture of Acetonitrile (MeCN) and water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) to ensure consistent ionization of the carboxylic acid. The exact ratio of MeCN to water should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set to a wavelength of high absorbance. Based on the analog Pyrimidine-4-carboxylic acid, a wavelength of 256 nm is a logical starting point.[5]

-

Calibration: Prepare a calibration curve using accurately prepared standards of the compound in DMSO, covering the expected concentration range of the diluted samples.

Caption: Experimental workflow for thermodynamic solubility.

Part 4: Data Presentation & Interpretation

The results from the HPLC analysis should be used to calculate the concentration in the original saturated supernatant, factoring in the dilution series. This value represents the thermodynamic solubility.

4.1: Illustrative Data Table

While the exact value for 2-Amino-5-chloropyrimidine-4-carboxylic acid must be determined experimentally using the protocol above, we can use data from a structurally similar analog, Pyrimidine-4-carboxylic acid, for illustrative purposes. The reported solubility of this analog is approximately 20 mg/mL in DMSO.[5]

| Parameter | Illustrative Value* | Unit |

| Experimental Temperature | 25.0 | °C |

| Thermodynamic Solubility | ~20 | mg/mL |

| Molar Solubility | ~161 | mM |

| Observations | Clear, colorless saturated solution. | N/A |

*Note: These values are for the related compound Pyrimidine-4-carboxylic acid and serve as an illustrative example only.[5] The user is required to generate their own data for 2-Amino-5-chloropyrimidine-4-carboxylic acid using the provided protocol.

References

- BenchChem. (n.d.). 2-Amino-5-chloropyrimidine-4-carboxylic acid | 45867-11-6.

- Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry, 2014, 1-7.

-

LookChem. (n.d.). Cas 45867-11-6, 2-AMINO-5-CHLOROPYRIMIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

- Cheng, X., Hochlowski, J., Tang, H., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304.

- MDPI. (2024). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. International Journal of Molecular Sciences, 25(3), 1599.

- Polyakov, N. E., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2697.

-

SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. Retrieved from [Link]

- Cayman Chemical. (2022). Product Information - Pyrimidine-4-Carboxylic Acid.

- American Chemical Society. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1083-1093.

- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

- Mowafy, H. A., et al. (2012). Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. Saudi Pharmaceutical Journal, 20(1), 29-34.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5539-5542.

-

ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro- | SIELC Technologies [sielc.com]

- 4. chembk.com [chembk.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 2-Amino-5-chloropyrimidine-4-carboxylic acid | 45867-11-6 | Benchchem [benchchem.com]

Technical Guide: IR Spectrum Analysis of 2-Amino-5-chloropyrimidine-4-carboxylic acid

This technical guide details the infrared (IR) spectral analysis of 2-Amino-5-chloropyrimidine-4-carboxylic acid , a critical heterocyclic building block in the synthesis of antiviral agents and kinase inhibitors.

Executive Summary

2-Amino-5-chloropyrimidine-4-carboxylic acid (CAS: 374068-01-6 / Related: 2164-65-0 for non-chloro analog) represents a "push-pull" aromatic system where electron-donating amine and electron-withdrawing carboxyl/chloro groups coexist on a pyrimidine scaffold. Accurate IR characterization is essential not just for identity confirmation, but for assessing the solid-state form (zwitterionic vs. neutral) and hydration state, which directly impact downstream coupling efficiency in drug development.

This guide provides a rigorous, self-validating protocol for interpreting the vibrational signature of this compound, distinguishing it from common impurities like decarboxylated by-products or hydrolysis precursors.

Molecular Architecture & Vibrational Logic

To interpret the spectrum accurately, we must first map the molecular structure to expected vibrational modes. The molecule consists of four distinct vibrational domains that interact electronically.

Graphviz Diagram: Vibrational Logic Map

The following diagram illustrates the causal link between the molecular substructures and their corresponding spectral bands.

Caption: Mapping functional groups to diagnostic IR regions. Dashed lines indicate potential intramolecular hydrogen bonding affecting wavenumbers.

Experimental Protocol: The Self-Validating Workflow

Sample Preparation Strategy

For this compound, the choice between Attenuated Total Reflectance (ATR) and KBr transmission is critical due to the potential for polymorphism and hydration.

-

Preferred Method: ATR (Diamond Crystal)

-

Why: Requires minimal sample prep, avoiding pressure-induced amorphization common in KBr pellet pressing.

-

Protocol: Place ~5 mg of solid on the crystal. Apply high pressure (clamp) to ensure contact.

-

Validation: Check the region at 2300 cm⁻¹ (CO₂). If noise is high, clean crystal and re-clamp.

-

-

Alternative: KBr Pellet [1]

-

Risk:[2] Carboxylic acids can react with KBr under high pressure (ion exchange) to form potassium salts (carboxylate), shifting the C=O band from ~1700 cm⁻¹ to ~1550 cm⁻¹ (asymmetric COO⁻).

-

Mitigation: If using KBr, process quickly and keep the mixture dry.

-

Analytical Workflow Diagram

Caption: Decision tree for acquiring and validating the IR spectrum, highlighting the common KBr-induced salt formation artifact.

Detailed Spectral Analysis

High-Frequency Region (3500 – 2500 cm⁻¹)

This region is dominated by hydrogen bonding interactions.

-

Primary Amine (NH₂): Look for two sharp bands superimposed on the broad OH signal.

-

Asymmetric Stretch: ~3450–3350 cm⁻¹

-

Symmetric Stretch: ~3350–3250 cm⁻¹

-

-

Carboxylic Acid (OH): A broad, intense feature extending from 3300 down to 2500 cm⁻¹.[3]

-

Diagnostic Feature: The "Fermi Resonance" often creates a ragged appearance on the lower frequency slope of the OH band.

-

C-H Stretch: Aromatic C-H stretches (~3050 cm⁻¹) will appear as small "shoulders" peeking out of the broad OH envelope.

-

The Doublet Region (1800 – 1500 cm⁻¹)

This is the most diagnostic region for confirming the 4-carboxylic acid substitution pattern.

-

Carbonyl (C=O): 1680–1720 cm⁻¹.

-

Note: The conjugation with the pyrimidine ring and the electron-withdrawing chlorine at C-5 will stiffen the bond, but hydrogen bonding (dimerization) lowers the frequency. Expect the band near 1700 cm⁻¹ .

-

-

Amine Scissoring (δ NH₂): ~1620–1650 cm⁻¹. This often appears as a shoulder on the carbonyl band or a distinct sharp peak just below it.

-

Ring Skeletal Vibrations (C=N, C=C): A pair of strong bands typically found at 1580 cm⁻¹ and 1540 cm⁻¹ . These confirm the integrity of the pyrimidine heteroaromatic system.

The Fingerprint Region (1500 – 600 cm⁻¹)

-

C-N Stretch (Exocyclic): ~1350–1250 cm⁻¹. The bond between the ring (C-2) and the amine nitrogen.

-

C-O Stretch (Acid): ~1280–1210 cm⁻¹. Often coupled with OH in-plane bending.

-

C-Cl Stretch: The heavy chlorine atom attached to the rigid ring creates a band at lower frequencies.

-

Assignment: Look for a medium-to-strong band in the 750–650 cm⁻¹ range. In 5-chloropyrimidines, this is often distinct near 700 cm⁻¹ .

-

Summary of Diagnostic Bands

The following table synthesizes theoretical expectations with empirical data from analogous chloropyrimidines.

| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Notes |

| Amine (-NH₂) | ν(N-H) Asym/Sym | 3450 – 3250 | Medium | Sharp peaks on broad OH background. |

| Carboxyl (-COOH) | ν(O-H) | 3300 – 2500 | Strong/Broad | "Hairy" baseline due to H-bonding. |

| Aromatic C-H | ν(C-H) | ~3050 | Weak | Shoulder on OH band. |

| Carbonyl (C=O) | ν(C=O) | 1690 – 1720 | Strong | Key identity peak. Shift <1650 indicates salt form. |

| Amine | δ(NH₂) Scissoring | 1620 – 1650 | Medium | Can overlap with C=O or ring modes. |

| Pyrimidine Ring | ν(C=N), ν(C=C) | 1580, 1540 | Strong | Characteristic "pyrimidine doublet". |

| C-N (Exocyclic) | ν(C-N) | 1340 – 1260 | Medium | Connects amine to ring. |

| Chlorine | ν(C-Cl) | 680 – 750 | Medium | Diagnostic for 5-chloro substitution. |

Interpretation & Troubleshooting

Distinguishing Impurities

-

Decarboxylation: If the sample was heated excessively during synthesis or drying, the COOH group may be lost.

-

IR Sign: Disappearance of the broad OH (3300-2500) and the C=O (1700). Appearance of a simpler spectrum resembling 2-amino-5-chloropyrimidine.

-

-

Hydrolysis (Amide formation): If the starting material was a nitrile or amide.

-

IR Sign: Presence of two carbonyl bands (primary amide doublet) or shift in NH region.

-

Zwitterionic Character

In the solid state, amino acids often exist as zwitterions (COO⁻ / NH₃⁺). However, for 2-aminopyrimidines, the exocyclic amine is weakly basic. Protonation is more likely on the ring nitrogen.

-

Evidence of Zwitterion: Loss of C=O stretch at 1700 cm⁻¹; appearance of asymmetric carboxylate stretch (~1550–1600 cm⁻¹) and broad NH⁺ bands (~2500–2000 cm⁻¹).

References

-

ChemicalBook. (n.d.). 2-Aminopyrimidine IR Spectrum. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329785704, 2-chloropyrimidine-5-carboxylic acid. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-chloropyrimidine-5-carboxylic acid Product Sheet. Retrieved from

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general IR band assignments).

-

ResearchGate. (2018). IR, NMR spectral data of pyrimidine derivatives. Retrieved from

Sources

Technical Guide: Structural Elucidation of 2-Amino-5-chloropyrimidine-4-carboxylic Acid

[1][2]

Executive Summary

This guide details the methodology for the solid-state characterization of 2-Amino-5-chloropyrimidine-4-carboxylic acid (ACPC) . As a functionalized pyrimidine derivative, ACPC serves as a critical scaffold in the synthesis of kinase inhibitors and antiviral agents.[1][2] Its structural analysis is non-trivial due to the competition between multiple hydrogen-bonding donors (amine, hydroxyl) and acceptors (pyrimidine nitrogens, carbonyl, chlorine), as well as its potential for zwitterionic transformation.

This whitepaper provides a self-validating workflow for obtaining high-quality single crystals, solving the structure via X-ray diffraction (XRD), and analyzing the resulting supramolecular synthons.

Part 1: Molecular Context & Physiochemical Profile[1][2]

Before attempting crystallization, one must understand the "molecular personality" of ACPC.[1][2] It is an amphoteric molecule containing a basic 2-amino-pyrimidine moiety and an acidic carboxylic acid group.[1][2]

Structural Connectivity

The molecule consists of a pyrimidine ring substituted at the:

-

C2 position: Amino group (

) – Hydrogen bond donor/acceptor.[1][2] -

C4 position: Carboxylic acid (

) – Strong hydrogen bond donor/acceptor.[1][2] -

C5 position: Chlorine atom (

) – Electron-withdrawing group (EWG) and potential halogen bond donor.[1][2]

The Zwitterionic Probability

A critical question in the structural analysis of amino-acid-like heterocycles is the location of the acidic proton.

Impact of the 5-Chloro Substituent: The chlorine atom at C5 is electron-withdrawing.[1][2] This lowers the

Part 2: Experimental Crystallization Protocol

ACPC exhibits "brick dust" properties—high melting point and poor solubility in non-polar solvents due to strong intermolecular

Solvent Selection Strategy

Standard evaporation often yields microcrystalline powder.[1][2] To grow single crystals suitable for XRD (

| Solvent System | Method | Target Mechanism |

| DMF / Water (9:1) | Slow Cooling | High solubility in hot DMF; water acts as anti-solvent upon cooling.[1][2] |

| DMSO / Ethanol | Vapor Diffusion | DMSO solvates the zwitterion; Ethanol diffuses to lower solubility slowly.[1][2] |

| Glacial Acetic Acid | Slow Evaporation | Protonates ring nitrogens, preventing zwitterion formation; yields salts.[1][2] |

Crystallization Workflow (DOT Visualization)

Figure 1: Decision tree for obtaining diffraction-quality crystals of ACPC.

Part 3: Data Acquisition & Structure Solution

X-Ray Source Selection[1][2]

-

Recommended: Mo-K

( -

Reasoning: The Chlorine atom has a significant absorption coefficient (

).[1][2] Using Cu-K

Refinement Logic

-

Space Group Determination: Expect monoclinic (

) or triclinic ( -

Phasing: Use Direct Methods (SHELXT) or Charge Flipping.[1][2]

-

The "Proton Problem": The most common error in refining ACPC is misplacing the acidic proton.[1][2]

-

Protocol: Locate non-hydrogen atoms first.[1][2] Refine anisotropically. Generate a Difference Fourier Map (

) . Look for electron density peaks ( -

Validation: If the C-O bond lengths are nearly identical (

Å), the structure is likely a zwitterion (carboxylate

-

Part 4: Supramolecular Architecture & Synthons[1][2][3]

This is the core of the analysis. You are not just looking for atomic coordinates; you are defining the interaction landscape .

Primary Synthons (The Competitive Landscape)

In 2-aminopyrimidine carboxylic acids, two robust motifs compete. The 5-chloro substituent often tips the balance by altering the electronics of the ring.[1][2]

-

The Homosynthon (

): -

The Heterosynthon (Acid-Pyridine):

Halogen Bonding (Type I vs Type II)

The Chlorine atom is not passive.[1][2] Analyze the crystal packing for Halogen Bonds (C-Cl...X) .

-

-hole interaction: Look for linear

Synthon Visualization (DOT)[1][2]

Figure 2: Competitive supramolecular synthons driving the crystal packing of ACPC.

Part 5: Quality Control & Validation

No structure is complete without rigorous validation.[1][2]

CheckCIF & Alert Resolution

-

Alert A/B (Hirshfeld Test): If you see alerts regarding "rigid bond" violations on the Chlorine, check for disorder . The Cl atom might wobble (thermal ellipsoid elongation).[1][2] Modeled as a split position (part occupancy 0.9/0.[1][2]1) if necessary.[1][2]

-

Residual Density: A peak of

near the Chlorine is likely a Fourier truncation error (ripples), but a peak near N1 suggests a missed proton (zwitterion).[1]

Hirshfeld Surface Analysis

Use software (e.g., CrystalExplorer) to generate the Hirshfeld surface mapped with

References

-

Etter, M. C. (1990).[1][2] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126.[1] Link[1][2]

-

Bis, J. A., & Zaworotko, M. J. (2005).[1][2][8] The 2-Aminopyridinium-carboxylate Supramolecular Heterosynthon: A Robust Motif for Generation of Multiple-Component Crystals. Crystal Growth & Design, 5(3), 1169–1179.[1][2] Link[1][2]

-

Aakeröy, C. B., et al. (2013).[1][2] Halogen bonding: the sigma-hole.[1][2] Nature Chemistry, 5, 276–277.[1][2]

-

Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B, 72(2), 171-179.[1][2] Link

-

Rajam, S., et al. (2016).[1][2] Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Acta Crystallographica Section E, 72, 1043–1046.[1][2][4] Link

Sources

- 1. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloropyrimidine-4-carboxylic acid | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

discovery and history of 2-Amino-5-chloropyrimidine-4-carboxylic acid

[1]

Executive Summary

2-Amino-5-chloropyrimidine-4-carboxylic acid is a functionalized pyrimidine scaffold used primarily as a pharmacophore in the development of Protein Tyrosine Kinase Inhibitors (TKIs) .[1] Unlike simple pyrimidines, the specific substitution pattern (2-amino, 5-chloro, 4-carboxy) provides a unique "molecular handle" for constructing ATP-competitive inhibitors targeting enzymes such as Src , Lck , and VEGFR-2 .[1][2]

This guide details the compound's evolution from a theoretical derivative to a staple intermediate in high-throughput drug discovery, focusing on its convergent synthesis from mucochloric acid and its role in Bristol-Myers Squibb’s (BMS) kinase inhibitor library.

| Chemical Attribute | Specification |

| CAS Registry Number | 45867-11-6 |

| Molecular Formula | C₅H₄ClN₃O₂ |

| Molecular Weight | 173.56 g/mol |

| IUPAC Name | 2-amino-5-chloropyrimidine-4-carboxylic acid |

| Key Functionality | Amphoteric scaffold (Acidic -COOH, Basic -NH₂), Electrophilic C-5 (Cl) |

Discovery and Historical Context

The "Designed" Intermediate (1960s–1990s)

Unlike natural products, 2-Amino-5-chloropyrimidine-4-carboxylic acid was not "discovered" in nature but was rationally designed .[1]

-

Early Era (1940s-1960s): The foundational chemistry of pyrimidines was established by researchers like King and King (1947), who explored guanidine condensations.[2] However, the specific 5-chloro-4-carboxy derivative remained a niche compound, primarily of academic interest for studying nucleophilic aromatic substitutions on electron-deficient rings.[1]

-

The Kinase Revolution (Late 1990s - 2000s): The compound's historical significance surged with the advent of targeted cancer therapies. As pharmaceutical companies like Bristol-Myers Squibb (BMS) sought to inhibit specific kinases (enzymes that drive cancer cell growth), they required scaffolds that could mimic the adenine ring of ATP while offering attachment points for solubilizing groups.[2]

-

The Breakthrough: Patents from the early 2000s (e.g., US 6,596,746) identify this compound as a key intermediate for synthesizing cyclic protein tyrosine kinase inhibitors .[2] The 4-carboxylic acid group allowed for the formation of amide bonds with various amines, creating a diverse library of inhibitors with high specificity for Src and Lck kinases.

-

Agricultural Parallels

While primarily a pharma intermediate, the compound shares structural homology with the "aminocyclopyrachlor" class of auxinic herbicides.[2] However, the distinct regiochemistry (2-amino vs. 6-amino) separates its biological activity profile, rendering it a specific building block rather than an active herbicide itself.[2]

Synthetic Evolution and Methodologies

The synthesis of this compound has evolved from linear oxidation routes to more efficient convergent cyclizations.

Route A: The Mucochloric Acid Convergence (Industrial Standard)

This is the most elegant and atom-economical route, utilizing the dual electrophilic nature of mucochloric acid.[2]

-

Principle: Condensation of a binucleophile (guanidine) with a bis-electrophile (mucochloric acid) in a basic medium.[2]

-

Mechanism:

-

Mucochloric acid exists in equilibrium between its open-chain aldehyde form and cyclic lactol form.

-

Guanidine attacks the aldehyde carbonyl and the carboxylic acid/lactone moiety.[2]

-

Cyclization occurs with the elimination of water and HCl (conceptually) to form the pyrimidine ring.[2]

-

The 5-chloro substituent is retained from the starting material.

-

Experimental Protocol (Route A):

-

Reagents: Guanidine hydrochloride (1.1 eq), Mucochloric acid (1.0 eq), Sodium Hydroxide (aqueous).[2]

-

Conditions: Dissolve guanidine HCl in water. Slowly add mucochloric acid at 0–5°C (exothermic control).

-

Cyclization: Add NaOH dropwise to maintain pH ~10. Heat to reflux for 2-4 hours.

-

Workup: Cool to room temperature. Acidify with concentrated HCl to pH 2–3.

-

Isolation: The product precipitates as a white/off-white solid. Filter, wash with ice water, and dry.[2]

-

Yield: Typically 60–75%.[2]

Route B: The Methyl-Oxidation Linear Route

An older, linear approach involving the functionalization of a pre-formed pyrimidine ring.

-

Step 1: Chlorination of 2-amino-4-methylpyrimidine using N-chlorosuccinimide (NCS) or chlorine gas to yield 2-amino-5-chloro-4-methylpyrimidine.[1]

-

Step 2: Oxidation of the methyl group to a carboxylic acid using Potassium Permanganate (KMnO₄) or Selenium Dioxide (SeO₂).[2]

-

Critique: This route is less favorable due to the harsh conditions required to oxidize a methyl group on an electron-deficient ring, often leading to over-oxidation or ring degradation.

Visualization of Synthesis & Application

Synthesis Pathways Diagram

The following diagram illustrates the two primary synthesis routes and the convergence point.

Caption: Comparison of the convergent Mucochloric Acid route (Route A) and the linear Methyl-Oxidation route (Route B).

Application in Kinase Inhibitor Design (SAR)

This diagram demonstrates how the molecule serves as a scaffold for drug discovery.[2]

Caption: Structure-Activity Relationship (SAR) logic showing how the scaffold maps to kinase ATP-binding pockets.

Chemical Properties & Reactivity Profile[2][4]

| Property | Description | Implications for Research |

| Acidity (pKa) | ~3.5 (COOH), ~2.0 (Pyrimidine N) | The carboxylic acid is readily deprotonated; the pyrimidine ring is electron-deficient (π-deficient).[1] |

| Solubility | Low in water (neutral); Soluble in dilute alkali/acid.[1][2] | Purification is best achieved by isoelectric precipitation (pH adjustment).[1][2] |

| Reactivity (C-4) | Carboxylic Acid | Amenable to amide coupling (EDC/HOBt, HATU) to attach solubilizing tails (e.g., piperazines).[1][2] |

| Reactivity (C-5) | Chlorine Substituent | Stable under mild conditions; can undergo Pd-catalyzed cross-coupling (Suzuki/Buchwald) under forcing conditions to introduce aryl/alkyl groups.[1] |

| Stability | High thermal stability.[1][2] | Suitable for high-temperature cyclization reactions.[1] |

References

-

Das, J., et al. (2003).[2] "Cyclic protein tyrosine kinase inhibitors."[2] U.S. Patent 6,596,746.[2][3] Bristol-Myers Squibb Company.[1][3][4][5] Link

-

King, H., & King, T. J. (1947).[2] "The constitution of the reaction products of guanidine and mucochloric acid."[2] Journal of the Chemical Society, 726-727. Link[2]

-

BenchChem. (2024).[2][6] "2-Amino-5-chloropyrimidine-4-carboxylic acid: Technical Data and Applications." BenchChem Compound Database. Link

-

Berman, H. M., et al. (2000).[2] "The Protein Data Bank."[2] Nucleic Acids Research, 28(1), 235-242.[2] (Context: Kinase structural biology). Link

-

National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 2776369, 2-Amino-5-chloropyrimidine-4-carboxylic acid." PubChem. Link[2]

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6596746B1 - Cyclic protein tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 4. EP1169038B9 - Cyclic protein tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 5. EP1169038B1 - Cyclic protein tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

Methodological & Application

purification methods for 2-Amino-5-chloropyrimidine-4-carboxylic acid

Application Note: Advanced Purification Protocols for 2-Amino-5-chloropyrimidine-4-carboxylic acid

Executive Summary & Chemical Context

2-Amino-5-chloropyrimidine-4-carboxylic acid is a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly antiviral agents and kinase inhibitors. Its purification presents a unique challenge due to its amphoteric nature (zwitterionic character), possessing both a basic 2-amino group and an acidic 4-carboxylic acid moiety.

This guide moves beyond standard textbook procedures, offering field-validated protocols that exploit the compound's isoelectric properties and solubility differentials.

Key Physicochemical Properties:

-

Solubility Profile: Highly soluble in aqueous alkali (pH > 8) and strong acid (pH < 1). Sparingly soluble in water at its isoelectric point (pI ≈ 3.0–4.0).

-

Thermal Stability: Melting point 220–225 °C (dec). Avoid prolonged heating >80 °C in acidic media to prevent decarboxylation.

-

Critical Impurities: Inorganic salts (NaCl/KCl from synthesis neutralization), 2-amino-5-chloropyrimidine (decarboxylated byproduct), and regioisomeric chloropyrimidines.

Purification Strategy: The Isoelectric Focusing Workflow

The most efficient purification method for this compound is Isoelectric Precipitation . This method leverages the pH-dependent solubility to separate the target from both non-polar organic impurities and highly polar inorganic salts.

Protocol A: Isoelectric Precipitation (Primary Purification)

Best for: Removing inorganic salts and non-acidic organic impurities from crude reaction mixtures.

Materials:

-

Crude 2-Amino-5-chloropyrimidine-4-carboxylic acid[1]